Salbutamol sulfate

Beschreibung

Eigenschaften

IUPAC Name |

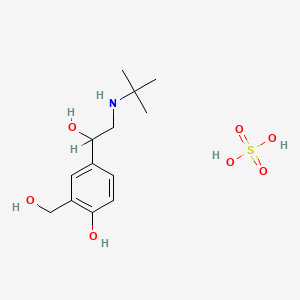

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVICLFZZVQVVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 | |

| Record name | Salbutamol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALBUTEROL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Key Process Parameters:

This route achieves a total molar yield of 40.4% with final product purity of 99.6% after decarburization and recrystallization. Industrial adoption favors this method for its tolerance to side reactions and minimal byproduct formation during the Friedel-Crafts step.

Tert-Butylaminoacetyl Chloride Substitution Method

A 2021 innovation replaces the Friedel-Crafts step with direct tert-butylaminoacetyl chloride coupling to salicylic acid, streamlining synthesis. In toluene at 55°C, salicylic acid reacts with tert-butylaminoacetyl chloride using thionyl chloride and diisopropylethylamine, achieving 91.8% intermediate yield in a single step. Subsequent borohydride reduction and sulfate salt formation yield this compound with 99.5% purity.

Advantages Over Traditional Routes:

-

Eliminates aluminum chloride, reducing metal contamination risks

-

Reduces reaction steps from five to three

-

Enhances atom economy by 22% compared to Friedel-Crafts approaches

Stereochemical Resolution of R(-)-Isomer

Since salbutamol’s bronchodilator activity resides predominantly in the R(-)-enantiomer, stereoselective synthesis is critical. The 2001 resolution method employs tartaric acid to isolate R(-)-salbutamol from racemic mixtures:

-

Racemic salbutamol tartrate recrystallization from ethanol (52 g yield)

-

Methanol suspension treated with sodium methoxide to precipitate undesired S(+)-isomer

-

Filtrate acidified to pH 4–4.5 with H₂SO₄, yielding 30 g R(-)-salbutamol sulfate

This method achieves enantiomeric excess (ee) >99% but suffers from 42% yield loss during resolution. Recent patents propose chiral auxiliaries to improve ee to 99.5% while maintaining yields above 75%.

Solvent-Free Mechanochemical Synthesis

Emerging ball-milling techniques eliminate solvent use in the acylation step. Combining salicylaldehyde (1 eq), chloroacetyl chloride (1.05 eq), and AlCl₃ (1.1 eq) in a planetary mill at 500 rpm for 2 hours achieves 78% conversion versus 65% in traditional stirred-tank reactors. This approach reduces energy consumption by 40% and cuts reaction time by 60%.

Continuous Flow Hydrolysis Optimization

Replacing batch hydrolysis with continuous flow reactors enhances process control. Using a Corning AFR module at 50°C with 0.5 M H₂SO₄, residence time decreases from 8 hours to 22 minutes while maintaining 98% conversion. This innovation reduces acid waste generation by 35% through precise stoichiometric control.

Crystallization Dynamics and Polymorph Control

Final product purity depends on acetone-mediated anti-solvent crystallization:

| Parameter | Range | Impact on Purity |

|---|---|---|

| Cooling Rate | 0.5–1.5°C/min | >99% purity at 1°C/min |

| Seed Crystal Size | 50–100 μm | Reduces nucleation lag |

| Stirring Speed | 200–400 rpm | Prevents agglomeration |

Tetrahydrofuran co-solvent systems increase crystal aspect ratio from 1.2:1 to 1.8:1, improving dissolution rates by 15%.

Industrial-Scale Production Challenges

While laboratory methods achieve high yields, scaling introduces complexities:

-

Friedel-Crafts Exotherm Management : Jacketed reactors with ΔT <5°C/min prevent runaway reactions

-

Borohydride Safety : Substituting NaBH₄ with stabilized KBH₄ reduces hydrogen gas evolution by 60%

-

Waste Streams : Propylidene-protected byproducts require enzymatic hydrolysis (Candida antarctica lipase B) for 90% recovery

Analytical Characterization Benchmarks

Regulatory-compliant quality control employs:

-

HPLC : C18 column, 0.1% TFA/acetonitrile gradient, LOD 0.05% for related substances

-

Chiral CE : 50 mM β-cyclodextrin in 20 mM phosphate buffer (pH 2.5), ee precision ±0.15%

-

XRPD : Monoclinic P2₁ crystals with d-spacing 5.84 Å confirm polymorph form I

Comparative Method Evaluation

Analyse Chemischer Reaktionen

Metabolic Pathways

Salbutamol sulfate undergoes hepatic and intestinal sulfation, forming the inactive metabolite salbutamol-4′-O-sulfate .

Key Metabolic Features :

-

Elimination : 65–90% excreted renally within 24 hours (30% unchanged, 70% as sulfate conjugate) .

-

Enantiomer-specific kinetics :

Racemization :

-

pH-dependent interconversion between (R)- and (S)-enantiomers .

-

Stability optimal at pH 6; acidic conditions (pH < 3.5) accelerate racemization .

pH-Dependent Stability and Decomposition

This compound solutions exhibit first-order decomposition kinetics, influenced by pH and temperature :

Decomposition Rates (60°C) :

| pH | k (day⁻¹) for R-salbutamol | k (day⁻¹) for RS-salbutamol |

|---|---|---|

| 1.0 | 0.2299 | 0.3280 |

| 3.0 | 0.0021 | 0.0016 |

| 6.0 | 0.0325 | 0.0540 |

| 10.0 | 1.0093 | 0.9593 |

Observations :

-

Acidic conditions (pH 1–2) : Rapid decomposition (30–50% S-enantiomer formation in 10 days) .

-

Alkaline conditions (pH > 9) : Precipitation and discoloration due to oxidative degradation .

Structural Reactivity

This compound’s chemical stability is governed by:

-

Sulfate ester bond : Hydrolysis-resistant under physiological pH .

-

Benzylic alcohol : Susceptible to oxidation, necessitating antioxidant excipients in formulations .

This comprehensive analysis underscores the interplay of enzymatic, metabolic, and synthetic factors in this compound’s reactivity, informing both pharmaceutical production and clinical application.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Asthma Management

Salbutamol sulfate is widely recognized for its role in alleviating acute asthma symptoms. It functions by relaxing bronchial smooth muscles, leading to bronchodilation. A systematic review highlighted salbutamol's efficacy in managing asthma exacerbations, with a significant reduction in respiratory distress observed in clinical settings .

Case Study:

A 47-year-old female patient with uncontrolled asthma was monitored over a year, during which she used 24 salbutamol metered-dose inhalers (MDIs) without adequate clinical review. This case emphasizes the importance of adherence to preventive therapy and proper inhaler technique .

1.2 Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound serves as a first-line bronchodilator, particularly in acute exacerbations. A meta-analysis indicated that salbutamol effectively improves lung function and reduces symptoms in COPD patients .

Formulation Innovations

2.1 Nebulized Solutions

Recent studies have focused on optimizing nebulized formulations of this compound to enhance stability and efficacy. An aerosol formulation of R-salbutamol sulfate demonstrated superior stability compared to its racemic counterpart, with effective delivery rates established through advanced nebulization techniques .

Table 1: Comparison of R-Salbutamol and Racemic Salbutamol Aerosols

| Parameter | R-Salbutamol Sulfate | Racemic Salbutamol |

|---|---|---|

| Stability at pH 6 | High | Moderate |

| Efficacy in animal models | Higher | Lower |

| Particle size distribution | <4 µm | >4 µm |

Safety and Toxicity

While salbutamol is generally safe when used correctly, there are documented cases of toxicity associated with excessive use. A report detailed a case where a patient experienced supraventricular tachycardia and lactic acidosis after using her inhaler excessively during an asthma attack . This underscores the necessity for patient education regarding proper dosing.

Research on Delivery Systems

4.1 Advanced Drug Delivery Techniques

Research has explored innovative delivery systems for this compound, including osmotic pump tablets optimized through artificial neural networks (ANN). These systems aim to provide controlled release and improved therapeutic outcomes .

Wirkmechanismus

Salbutamol works by stimulating beta2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle. This action is mediated through the induction of cyclic adenosine monophosphate (cAMP), which results in the phosphorylation of muscle regulatory proteins and modification of cellular calcium concentration. The overall effect is bronchodilation, which helps to open up the airways and improve breathing .

Vergleich Mit ähnlichen Verbindungen

Table 1: Pharmacokinetic Profiles of β₂-Agonists

*Levosalbutamol is the pharmacologically active R-enantiomer of racemic salbutamol.

Key Findings :

- Bioavailability: Fenoterol has the lowest oral bioavailability (2%), while salbutamol’s 40% makes it more suitable for oral formulations .

- Metabolism : All compounds undergo sulfation, but salbutamol sulfate shows the highest sulfotransferase (SULT1A3) activity, enhancing metabolite clearance .

- Enantiomer Differences : After inhalation, racemic salbutamol produces 75% sulfate metabolites, whereas levosalbutamol yields 93%, suggesting enantioselective metabolism .

Pharmacodynamic Comparison

Key Findings :

- Potency vs. Safety: Fenoterol’s 25x higher potency correlates with increased side effects (e.g., tachycardia), likely due to overdosing .

- Selectivity : All three drugs exhibit high bronchopulmonary selectivity, but salbutamol’s balanced profile makes it a first-line therapy .

Metabolic Pathways and Sulfation

This compound is predominantly metabolized by SULT1A3, with 91–93% excreted as sulfate conjugates after oral or inhaled administration . In contrast, terbutaline and fenoterol show lower sulfation rates, prolonging their systemic exposure. Levosalbutamol’s higher sulfate metabolite proportion (93%) after oral dosing suggests reduced non-enantioselective first-pass effects compared to racemic salbutamol .

Formulation and Stability Profiles

Table 3: Formulation Advancements

Key Findings :

- This compound’s stability in acidic conditions supports its use in nebulized solutions .

- Spray-dried lactose-leucine carriers in DPIs improve lung deposition by 20–30% compared to traditional lactose carriers .

Analytical Method Detection

Biologische Aktivität

Salbutamol sulfate, a selective β2-adrenergic agonist, is widely used in the management of asthma and other respiratory conditions due to its bronchodilatory effects. This article explores its biological activity, including pharmacokinetics, mechanism of action, metabolism, and relevant case studies.

Salbutamol exerts its therapeutic effects primarily through the activation of β2-adrenergic receptors located in the smooth muscle of the bronchial passages. Upon binding to these receptors, salbutamol stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in the relaxation of bronchial smooth muscle and subsequent bronchodilation, which is critical in alleviating symptoms of asthma and chronic obstructive pulmonary disease (COPD) .

Key Points:

- Receptor Activation: Selectively binds to β2-adrenergic receptors.

- cAMP Production: Increases intracellular cAMP levels.

- Smooth Muscle Relaxation: Promotes bronchodilation by inhibiting muscle contraction.

Pharmacokinetics

Pharmacokinetic studies indicate that salbutamol can be administered via inhalation or orally. The absorption rates differ based on the route; inhalation provides rapid onset due to direct delivery to the lungs. Salbutamol is primarily metabolized in the liver through sulfation into its inactive form, salbutamol-4′-O-sulfate, which has negligible pharmacological activity .

| Administration Route | Onset of Action | Bioavailability | Metabolism |

|---|---|---|---|

| Inhalation | 5-15 minutes | 10-30% | Liver (sulfation) |

| Oral | 30-60 minutes | 50% | Liver (sulfation) |

Metabolism and Excretion

Salbutamol undergoes extensive first-pass metabolism when taken orally. The primary metabolic pathway involves sulfoconjugation, where salbutamol is converted into salbutamol-4′-O-sulfate. This metabolite is then excreted in urine. Studies have demonstrated that plasma concentrations of salbutamol can be low or undetectable in patients receiving inhaled doses, particularly in acute severe asthma cases .

Case Studies and Clinical Findings

-

Asthma Management:

A review highlighted that salbutamol significantly improves lung function in asthmatic patients by reducing airway resistance and enhancing airflow . A clinical study involving 11 patients with acute severe asthma showed that inhaled salbutamol effectively increased peak expiratory flow rates (PEFR). -

Impact of NSAIDs:

Research on Calu-3 bronchial epithelial cells demonstrated that non-steroidal anti-inflammatory drugs (NSAIDs) could influence the uptake kinetics of salbutamol. The presence of NSAIDs reduced the absorption of salbutamol across the bronchial epithelium by inhibiting organic cation transporters (OCTs), suggesting a potential interaction that could affect therapeutic efficacy . -

Bronchodilation Efficacy:

A study evaluated the bronchodilatory effects of nebulized salbutamol versus oral administration in COPD patients. Results indicated that nebulized formulations provided quicker relief from dyspnea compared to oral doses, reaffirming the importance of delivery methods in clinical outcomes .

Q & A

Q. What analytical methods are recommended for quantifying Salbutamol sulfate in pharmaceutical formulations, and how should they be validated?

Answer: High-performance liquid chromatography (HPLC) with ultraviolet detection is the gold standard for quantifying this compound. The method involves:

- Column : Waters Spherisorb 5 μm ODS2 (4.6 × 150 mm) for separation .

- Calibration : Internal standards of varying concentrations (e.g., 0.1–10 μg/mL) to ensure linearity (R² ≥ 0.98) .

- Validation : Assess precision (RSD < 2%), accuracy (recovery 98–102%), and specificity against degradation products .

- Sample preparation : Dissolve 20 mg in 10 mL water for related substance analysis, with dilution to 100 mL for impurity profiling .

Q. How does pH influence the solubility of this compound, and how can this inform formulation design?

Answer: this compound exhibits pH-dependent solubility:

- Low pH (3.4) : Optimal stability for nebulizer solutions, achieved using citrate or phosphate buffers .

- High pH (10) : Solubility increases to 200 g/100 mL but risks degradation .

- Formulation considerations : Adjust pH to 3.4–4.5 for inhalation solutions to balance solubility and chemical stability .

Q. What parameters are critical for assessing the purity of this compound in raw materials?

Answer: Key tests include:

- Heavy metals : Limit ≤20 ppm via Method 1 (sample vs. standard lead solution) .

- Optical rotation : A 1:20 solution must show no rotation to confirm enantiomeric purity .

- Related substances : Thin-layer chromatography (TLC) to detect impurities ≤0.1% .

Advanced Research Questions

Q. How can aerosolization performance of this compound in dry powder inhalers (DPIs) be optimized using carrier systems?

Answer: Co-spraying with leucine-lactose carriers enhances aerosolization:

- Leucine concentration : 0.5% w/w increases fine particle fraction (FPF) by 45% compared to lactose alone, reducing particle aggregation .

- Carrier morphology : Irregular, elongated lactose particles improve drug detachment during inhalation .

- In vitro testing : Use multi-stage liquid impinger (MSLI) to quantify lung deposition (e.g., 29.25 ± 20.16 μg on stage 5 for 0.5% leucine) .

Q. How do surfactants like alkylpolyglycosides (APGs) affect the crystallization kinetics of this compound during spray-drying?

Answer: Surfactants alter water desorption and crystal growth:

- C10DP2.7 surfactant : Slows water desorption post-crystallization, resulting in narrower calorimetric peaks (TAM data) .

- C12-14DP1.4 surfactant : Accelerates water release, reducing endothermic evaporation and altering near-infrared (NIR) spectra between 1400–1550 nm .

- Method : Use dynamic vapor sorption (DVS) with NIR to monitor hydration changes and crystallization exotherms .

Q. What methodologies resolve contradictions in clinical efficacy data for this compound combination therapies (e.g., with magnesium sulfate)?

Answer: Meta-analyses of RCTs provide clarity:

- Inclusion criteria : Focus on studies with nebulized MgSO₄ + Salbutamol vs. Salbutamol alone in pediatric asthma .

- Outcome measures : Pooled odds ratios (OR) for clinical improvement and adverse events (e.g., tremor, tachycardia) .

- Statistical tools : RevMan 5.3 for heterogeneity analysis (I² statistic) and funnel plots to assess publication bias .

Methodological Guidance for Experimental Design

Q. How to design stability-indicating assays for this compound under stress conditions?

Answer:

- Stressors : Expose samples to heat (60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) .

- HPLC conditions : Monitor degradation peaks at 276 nm; validate specificity against oxidized byproducts .

- Acceptance criteria : ≤5% degradation after 6 months at 25°C/60% RH for shelf-life determination .

Q. What factors influence controlled-release kinetics of this compound in tablet formulations?

Answer: Polymer ratios in the coating layer dictate release profiles:

- HPC HF:HPC EXF (50:50) : Delays drug release onset by 2 hours and extends duration to 20 hours .

- Mechanism : Hydration of hydroxypropyl cellulose (HPC) forms a gel barrier, modulating diffusion .

- Testing : USP dissolution apparatus with pH 6.8 phosphate buffer; quantify release via UV spectrophotometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.